REACTION_CXSMILES
|
CO[C:3]1[CH:18]=[CH:17][C:16]([O:19]C)=[CH:15][C:4]=1[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13]C)=[O:6].Cl.N1C=CC=CC=1>>[OH:19][C:16]1[CH:17]=[CH:18][C:3]2[O:13][C:8]3[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5](=[O:6])[C:4]=2[CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.52 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)C2=C(C=CC=C2)OC)C=C(C=C1)OC
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
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Cl.N1=CC=CC=C1
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Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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prepared
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Type
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TEMPERATURE
|
Details
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was refluxed (~210° C.) for 48 hours under N2
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Duration
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48 h
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Type
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CUSTOM
|
Details
|
the yellow-green precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×60 mL)
|
Type
|
FILTRATION
|
Details
|
The resultant reddish-brown suspension was filtered
|
Type
|
ADDITION
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Details
|
added dropwise to a stirred mixture of ice (50 g) and 12N HCl (15 mL)
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Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (4×20 mL), and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |